4-amino-3-methylcyclohexan-1-ol, Mixture of diastereomers
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Overview
Description
4-amino-3-methylcyclohexan-1-ol, Mixture of diastereomers: is an organic compound with the molecular formula C7H15NO It is a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-methylcyclohexan-1-ol typically involves the reduction of 4-nitro-3-methylcyclohexanone. The reduction can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows:
Reduction of 4-nitro-3-methylcyclohexanone:
Industrial Production Methods
In an industrial setting, the production of 4-amino-3-methylcyclohexan-1-ol can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield. The process involves the same reduction reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-methylcyclohexan-1-ol undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form 4-amino-3-methylcyclohexanone.
- Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
- Conditions: Acidic or basic medium
- Major Product: 4-amino-3-methylcyclohexanone
-
Reduction: : Further reduction of the compound can lead to the formation of 4-amino-3-methylcyclohexane.
- Reagents: Hydrogen gas (H2), Metal catalyst (Pd/C)
- Conditions: Elevated temperature and pressure
- Major Product: 4-amino-3-methylcyclohexane
-
Substitution: : The amino group can undergo substitution reactions with various electrophiles.
- Reagents: Alkyl halides, acyl chlorides
- Conditions: Basic medium
- Major Products: N-alkyl or N-acyl derivatives
Scientific Research Applications
4-amino-3-methylcyclohexan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It is being investigated for its effects on certain biological pathways and its potential therapeutic applications.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-amino-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
4-amino-3-methylcyclohexan-1-ol can be compared with other similar compounds, such as:
4-amino-3-methylcyclohexanone: This compound is an oxidized form of 4-amino-3-methylcyclohexan-1-ol and has different chemical properties and reactivity.
4-amino-3-methylcyclohexane: This is a fully reduced form and lacks the hydroxyl group, resulting in different physical and chemical properties.
4-nitro-3-methylcyclohexanone: This is a precursor in the synthesis of 4-amino-3-methylcyclohexan-1-ol and has distinct reactivity due to the presence of the nitro group.
The uniqueness of 4-amino-3-methylcyclohexan-1-ol lies in its combination of an amino group and a hydroxyl group on a cyclohexane ring, which imparts specific chemical properties and reactivity.
Properties
CAS No. |
68642-41-1 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
4-amino-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-5-4-6(9)2-3-7(5)8/h5-7,9H,2-4,8H2,1H3 |
InChI Key |
CAEVZTDOSAGNGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1N)O |
Purity |
95 |
Origin of Product |
United States |
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